molecular formula C9H6N4O B372892 1,5-Dihydroimidazo[4,5-g]quinazolin-8-one CAS No. 53449-18-6

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one

Cat. No.: B372892
CAS No.: 53449-18-6
M. Wt: 186.17g/mol
InChI Key: ZLJSWBSUEOZJDB-UHFFFAOYSA-N
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Description

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its fused ring structure, which includes both imidazole and quinazoline moieties. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroimidazo[4,5-g]quinazolin-8-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the use of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline and imidazoquinazoline derivatives, which exhibit diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

1,7-dihydroimidazo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h1-4H,(H,11,12)(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJSWBSUEOZJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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